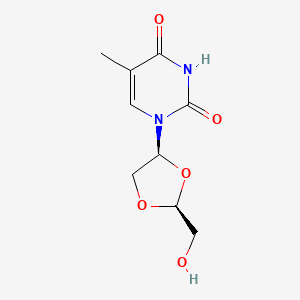
(+)-L-beta-DioxalaneT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-L-beta-DioxalaneT is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (+)-L-beta-DioxalaneT typically involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. Common synthetic routes include the use of specific catalysts and reagents that facilitate the formation of the dioxalane ring structure. Reaction conditions such as temperature, pressure, and solvent choice play crucial roles in the efficiency and yield of the synthesis process.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized methods that ensure high purity and yield. These methods often involve continuous flow reactors and advanced purification techniques to meet the stringent requirements of industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: (+)-L-beta-DioxalaneT undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Applications De Recherche Scientifique
(+)-L-beta-DioxalaneT has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its unique reactivity and stability. Industrially, it is used in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of (+)-L-beta-DioxalaneT involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity. This mechanism is crucial for its applications in therapeutic and biochemical research.
Comparaison Avec Des Composés Similaires
(+)-L-beta-DioxalaneT is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include other dioxalane derivatives and related ring structures. this compound stands out due to its enhanced stability and versatility in various chemical reactions.
Propriétés
Numéro CAS |
145414-65-9 |
|---|---|
Formule moléculaire |
C9H12N2O5 |
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c1-5-2-11(9(14)10-8(5)13)6-4-15-7(3-12)16-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7-/m0/s1 |
Clé InChI |
BCAWWPAPHSAUQZ-BQBZGAKWSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@@H]2CO[C@@H](O2)CO |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2COC(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


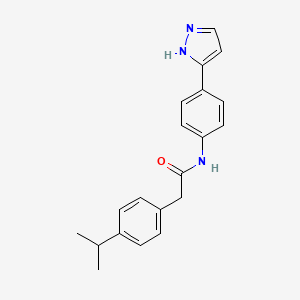

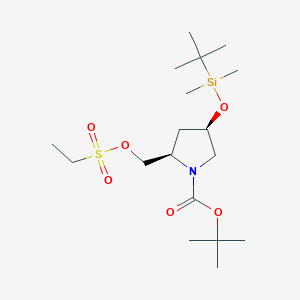
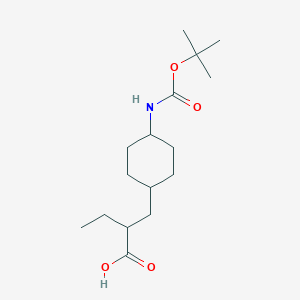

![(2',6'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12995145.png)

![7-Chloro-3-(3-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12995148.png)
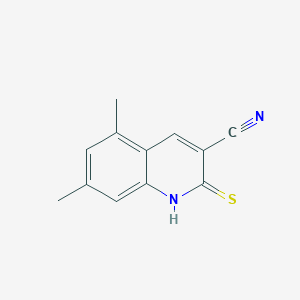
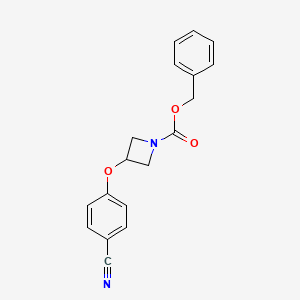
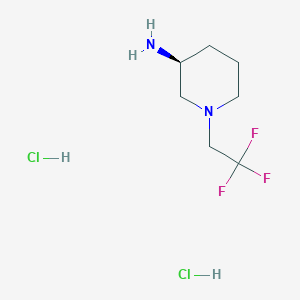

![4-(4-(1H-Imidazol-1-yl)phenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12995177.png)
![Diethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B12995180.png)
